
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyano group, a nitro group, and a quinoline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a cyano-substituted aromatic compound and a nitro-substituted quinoline derivative can yield the desired product through a series of intermediate steps, including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Aplicaciones Científicas De Investigación
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The nitro and cyano groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-2-methoxyphenyl derivatives: These compounds share structural similarities but differ in functional groups and substitution patterns.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and exhibit different chemical properties.
Aminoquinoline derivatives: Formed through reduction reactions, these compounds have distinct biological activities.
Uniqueness
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
915369-17-4 |
|---|---|
Fórmula molecular |
C13H10N4O4 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
3-cyano-N,N-dimethyl-6-nitro-4-oxo-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c1-16(2)13(19)10-4-8(17(20)21)3-9-11(10)15-6-7(5-14)12(9)18/h3-4,6H,1-2H3,(H,15,18) |
Clave InChI |
YBUVHLGYXZCOKO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
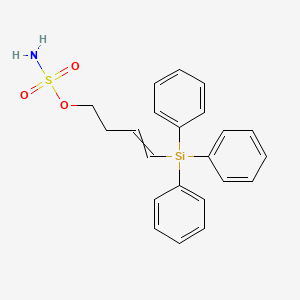
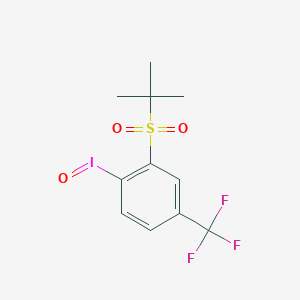

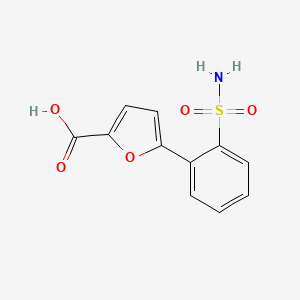
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
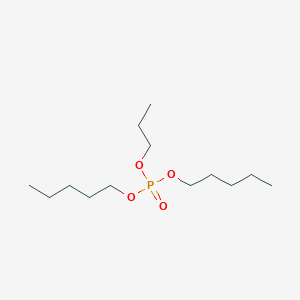

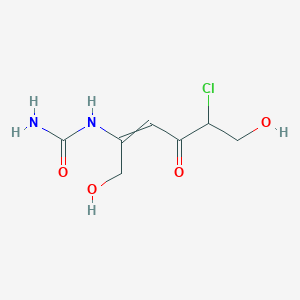
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
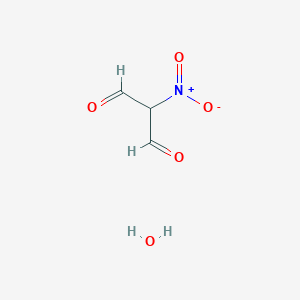
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
